N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea
Description
Properties
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c24-19(16-8-4-3-5-9-16)22-20(27)21-17-10-12-18(13-11-17)28(25,26)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-15H2,(H2,21,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOOJKOJSJNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Nitroaniline
The synthesis begins with the introduction of the azepanylsulfonyl group. A two-step protocol is employed:
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Chlorosulfonation : 4-Nitroaniline reacts with chlorosulfonic acid at 0–5°C to form 4-nitrobenzenesulfonyl chloride.
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Amine Coupling : The sulfonyl chloride intermediate reacts with azepane (hexamethyleneimine) in dichloromethane (DCM) under basic conditions (triethylamine), yielding 4-nitrobenzenesulfonyl azepane.
Reduction of Nitro Group :
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 4-(1-azepanylsulfonyl)aniline. Alternative reducing agents like Fe/HCl may be used but require careful pH control.
Synthesis of Benzoyl Isothiocyanate
Benzoyl isothiocyanate is prepared in situ via reaction of benzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone at 0°C. This avoids isolation of the toxic isothiocyanate.
Thiourea Formation
4-(1-Azepanylsulfonyl)aniline reacts with benzoyl isothiocyanate in tetrahydrofuran (THF) at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea linkage.
Optimization Notes :
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Solvent : THF or acetone ensures solubility of both reactants.
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Stoichiometry : A 1:1 molar ratio minimizes side products like symmetrical thioureas.
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Workup : The product is isolated by filtration or extraction, followed by recrystallization from ethanol/water.
Alternative One-Pot Synthesis
Concurrent Reaction of Aniline, Benzoyl Chloride, and KSCN
A streamlined method involves reacting 4-(1-azepanylsulfonyl)aniline directly with benzoyl chloride and KSCN in refluxing acetone. The KSCN generates benzoyl isothiocyanate in situ, which couples with the aniline.
Procedure :
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Combine 4-(1-azepanylsulfonyl)aniline (1.0 equiv), benzoyl chloride (1.2 equiv), and KSCN (1.5 equiv) in anhydrous acetone.
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Reflux at 80°C for 16 hours under nitrogen.
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Cool, filter insoluble salts (KCl), and concentrate the filtrate.
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Recrystallize the crude product from acetonitrile.
Yield : 68–75% after optimization.
Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Stepwise | THF, rt, 24h | 75% | >98% | High purity, controlled stoichiometry |
| One-Pot | Acetone, reflux, 16h | 68% | 95% | Faster, fewer steps |
Challenges and Mitigation Strategies
Side Reactions
Purification
Recrystallization from ethanol or acetonitrile removes unreacted aniline and KCl byproducts. Chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities.
Scalability and Industrial Relevance
The one-pot method is preferred for scale-up due to reduced solvent use and processing time. However, the exothermic reaction between KSCN and benzoyl chloride requires controlled addition and cooling .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiourea derivatives, including N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea. Studies indicate that compounds within this class exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, similar benzoylthiourea derivatives have shown effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Analgesic Activity
N-benzoylthiourea derivatives have been investigated for their analgesic properties through mechanisms that involve the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in pain and inflammation pathways. Computational docking studies suggest that certain derivatives may exhibit analgesic activity comparable to established analgesics like diclofenac .
Anticancer Potential
There is ongoing research into the anticancer properties of thiourea derivatives, including this compound. Preliminary studies suggest that these compounds may interfere with cancer cell proliferation and induce apoptosis, although specific mechanisms and efficacy are still under investigation.
Synthetic Utility
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with tailored properties .
Intermediate for Drug Development
This compound is also utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting microbial infections and inflammatory diseases. Its structural features enable modifications that can enhance biological activity or reduce toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against E. coli and antifungal activity against Candida albicans. |
| Study 2 | Analgesic Properties | Predicted analgesic activity comparable to diclofenac through COX-2 inhibition mechanisms. |
| Study 3 | Anticancer Research | Indicated potential for inducing apoptosis in cancer cell lines, warranting further investigation into its efficacy and mechanisms. |
Mechanism of Action
The mechanism by which N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Benzoylthiourea Derivatives
The following table summarizes key structural, physicochemical, and functional differences between N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea and related compounds:
Structural and Functional Insights
- Electron-Withdrawing Effects : The azepanylsulfonyl group (-SO₂C₆H₁₀N) is a stronger electron-withdrawing substituent compared to halogens (e.g., Cl in 4-Cl-BFTU) or alkyl groups (e.g., CH₃ in DMBT). This enhances acidity of the thiourea NH protons, facilitating deprotonation and metal coordination .
- This contrasts with smaller substituents like Cl or CH₃, which allow tighter metal-ligand interactions .
- Biological Activity: While nitro (NO₂) and cyano (C≡N) groups in related compounds (e.g., ) confer electrochemical redox activity, the sulfonyl group in the target compound may improve pharmacokinetic properties (e.g., solubility, stability) for antimicrobial or anticancer applications .
Biological Activity
Overview of Thiourea Compounds
Thioureas are a class of organic compounds characterized by the presence of a thiourea functional group (R1R2N-C(=S)-NH2). They have garnered attention in medicinal chemistry due to their diverse biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
- Antioxidant capabilities
Anticancer Activity
Research has shown that certain thiourea derivatives exhibit significant anticancer properties. For instance, studies have indicated that modifications to the thiourea structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the MAPK and PI3K/Akt pathways.
Antimicrobial Properties
Thioureas have been explored for their antimicrobial activities against a variety of pathogens. Their effectiveness can depend on the substituents attached to the thiourea moiety. For example, some studies report that alkyl or aryl substitutions can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Certain thiourea compounds have demonstrated anti-inflammatory activities in preclinical models. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Structure-Activity Relationship (SAR)
The biological activity of thioureas is often influenced by their chemical structure. Key factors include:
- Substituent groups : The nature and position of substituents on the phenyl ring or azepane can significantly affect activity.
- Steric effects : Bulky groups may hinder or enhance binding to biological targets.
- Electronic effects : Electron-withdrawing or donating groups can alter reactivity and interaction with enzymes or receptors.
Example 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiourea derivatives for their anticancer properties. The researchers found that specific modifications led to compounds that effectively inhibited tumor growth in vitro and in vivo, suggesting potential for further development as anticancer agents.
Example 2: Antimicrobial Efficacy
Another research article focused on synthesizing thiourea derivatives with varying substituents and testing them against bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
